
(Z)-1-Bromo-2-fluoroethylene
Overview
Description
(Z)-1-Bromo-2-fluoroethylene, also known as (Z)-1-bromo-2-fluoroethene, is an organic compound with the molecular formula C₂H₂BrF. It is a halogenated derivative of ethene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. The (Z)-configuration indicates that the substituents are on the same side of the double bond, which can influence the compound’s reactivity and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-2-fluoroethene typically involves halogenation reactions. One common method is the addition of bromine and fluorine to ethene under controlled conditions. The reaction can be carried out using bromine (Br₂) and hydrogen fluoride (HF) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the (Z)-isomer .
Industrial Production Methods
Industrial production of (Z)-1-bromo-2-fluoroethene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-bromo-2-fluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluoroethyne.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Addition: Halogens (Cl₂, Br₂) or hydrogen halides (HCl, HBr) in the presence of catalysts.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of compounds like 1-fluoro-2-hydroxyethene or 1-fluoro-2-cyanoethene.
Addition: Formation of dihalogenated or halohydrin products.
Elimination: Formation of fluoroethyne.
Scientific Research Applications
(Z)-1-bromo-2-fluoroethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-1-bromo-2-fluoroethene involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound can participate in nucleophilic substitution and electrophilic addition reactions, affecting the pathways and molecular targets involved. The specific mechanism depends on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethene, 1-bromo-2-chloro-, (Z)-: Similar structure but with a chlorine atom instead of fluorine.
Ethene, 1-bromo-2-iodo-, (Z)-: Similar structure but with an iodine atom instead of fluorine.
Ethene, 1-chloro-2-fluoro-, (Z)-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(Z)-1-bromo-2-fluoroethene is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
1-bromo-2-fluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c3-1-2-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODEIRSLUOUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312516 | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-11-7 | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is (Z)-1-bromo-2-fluoroethene of interest in cross-metathesis reactions?
A: (Z)-1-bromo-2-fluoroethene is a valuable reagent in cross-metathesis reactions due to its ability to introduce both fluorine and bromine atoms into alkene molecules. This is particularly challenging with traditional methods. Researchers have developed a molybdenum alkylidene catalyst that reacts with (Z)-1-bromo-2-fluoroethene to produce various bromo- and fluoroalkenes with high Z-selectivity [].
Q2: How does the structure of (Z)-1-bromo-2-fluoroethene contribute to its reactivity in the molybdenum-catalyzed cross-metathesis?
A: While the paper doesn't delve into detailed mechanistic studies, it suggests that both steric and electronic factors contribute to the observed selectivity. The authors propose that the reaction proceeds through a specific intermediate (intermediate I in the paper) favored due to the specific arrangement of bromine and fluorine atoms in (Z)-1-bromo-2-fluoroethene []. Further studies could explore the mechanistic details and impact of substituent changes on selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



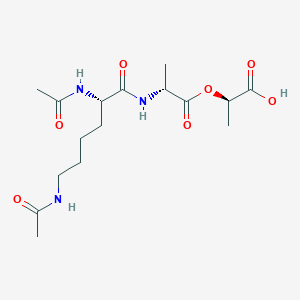

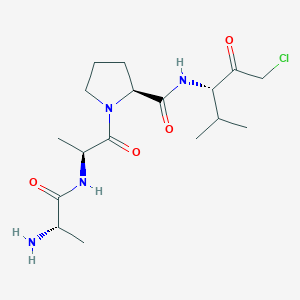
![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

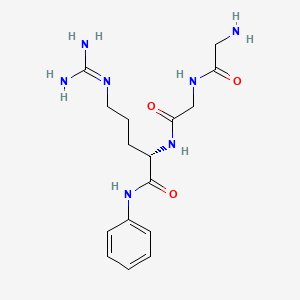
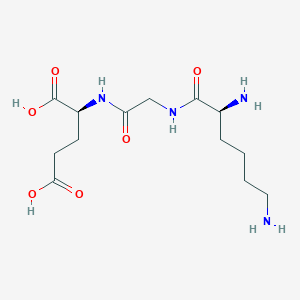
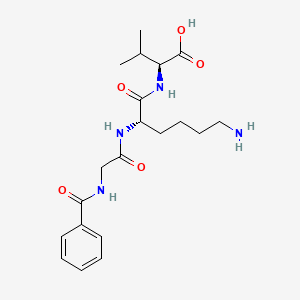
![(2S)-N-[(2S)-4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1336830.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
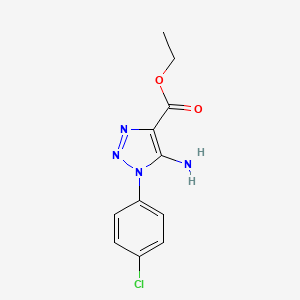
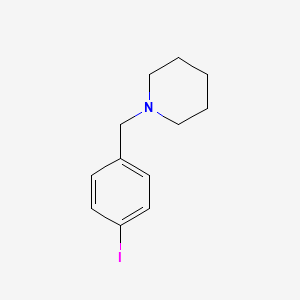
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
